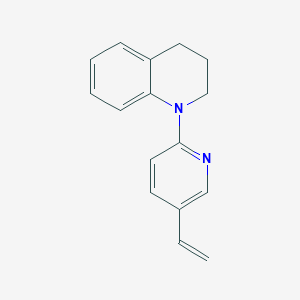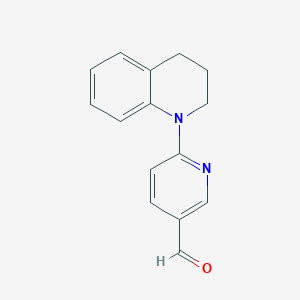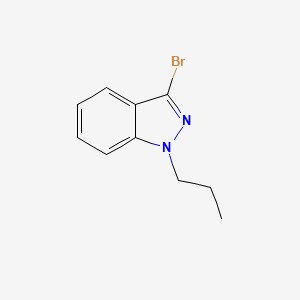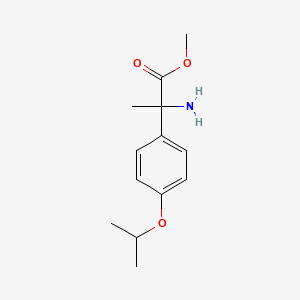
3-Bromo-6-fluoro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Bromo-6-fluoro-2H-chromén-2-one est un dérivé de la coumarine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la médecine, l'agriculture et l'industrie. Ce composé présente un atome de brome en position trois et un atome de fluor en position six sur le squelette du chromén-2-one, qui est une structure de benzopyranone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Bromo-6-fluoro-2H-chromén-2-one implique généralement la bromation et la fluoration d'un précurseur de chromén-2-one. Une méthode courante comprend l'utilisation de brome et d'un agent fluorant dans des conditions contrôlées pour obtenir le motif de substitution souhaité. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou l'acétonitrile, la température et le temps de réaction étant soigneusement surveillés pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de la 3-Bromo-6-fluoro-2H-chromén-2-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour la rentabilité et l'efficacité, employant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Bromo-6-fluoro-2H-chromén-2-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de fluor peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'azoture de sodium ou le carbonate de potassium dans des solvants comme le DMF ou le DMSO.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés halogénés ou alkylés, tandis que l'oxydation et la réduction peuvent conduire à différents composés oxygénés ou désoxygénés .
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer et des maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-Bromo-6-fluoro-2H-chromén-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité anticancéreuse peut être attribuée à sa capacité à inhiber certaines enzymes ou voies de signalisation impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique et de l'application spécifiques .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Bromo-6-chloro-2-fluoropyridine
- 3-Bromo-6-fluoro-4H-1-benzopyran-4-one
- 3-Acetyl-6-bromo-2H-chromén-2-one
Unicité
La 3-Bromo-6-fluoro-2H-chromén-2-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, elle peut présenter une réactivité et une sélectivité différentes dans les réactions chimiques, ainsi que des degrés variables d'activité biologique .
Propriétés
Formule moléculaire |
C9H4BrFO2 |
|---|---|
Poids moléculaire |
243.03 g/mol |
Nom IUPAC |
3-bromo-6-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |
Clé InChI |
JJYBTHHDSWCEDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C=C(C(=O)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)

![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)


![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)
![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)





